

Benzyl Hexanoate: A Technical Guide to Safety and Toxicity

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Compound of Interest

Compound Name: *Benzyl hexanoate*

Cat. No.: *B1584606*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available safety and toxicity data for **benzyl hexanoate**, a widely used fragrance and flavoring ingredient. Due to the limited availability of specific quantitative toxicity data for **benzyl hexanoate**, this guide incorporates a weight-of-evidence approach, including data from structurally similar compounds such as benzyl acetate and other hexanoate esters, to provide a thorough assessment. This document is intended to serve as a resource for researchers, scientists, and drug development professionals in evaluating the safety profile of this compound. All experimental methodologies are detailed in accordance with internationally recognized guidelines.

Introduction

Benzyl hexanoate (CAS No. 6938-45-0) is an ester with a characteristic fruity and floral aroma, leading to its extensive use in the food, fragrance, and cosmetic industries. It is designated as Generally Recognized as Safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^[1] Despite its widespread use, publicly available quantitative toxicity data for **benzyl hexanoate** is limited. This guide synthesizes the available information and employs a read-across approach from structurally related compounds to provide a robust safety evaluation.

Toxicological Data

The toxicological profile of **benzyl hexanoate** is largely favorable, with regulatory bodies and scientific literature indicating a low order of toxicity. According to aggregated GHS information from 91 reports by companies to the ECHA C&L Inventory, **benzyl hexanoate** does not meet the criteria for hazard classification. JECFA has concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".

Given the scarcity of direct quantitative data for **benzyl hexanoate**, this section presents data for the structurally similar compound, benzyl acetate, and other relevant hexanoate esters. This read-across approach is scientifically justified by the structural similarity and predicted common metabolic pathways.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance after a single or short-term exposure.

Table 1: Acute Toxicity Data for Benzyl Acetate (Structural Analog)

Test Type	Species	Route	LD50 Value	Reference
Oral LD50	Rat	Oral	2490 - 3690 mg/kg	[2]
Oral LD50	Rat	Oral	2500 mg/kg	[3]
Oral LD50	Mouse	Oral	830 mg/kg	[4]
Oral LD50	Guinea Pig	Oral	2200 mg/kg	
Dermal LD50	Rabbit	Dermal	> 5000 mg/kg	[2][3][5]
Inhalation LC50	Rat	Inhalation	> 766 µg/L (4 hours)	[2]
Inhalation LC50	Cat	Inhalation	245 ppm (8 hours)	[4]

Data for other Hexanoate Esters:

- Ethyl Hexanoate: Oral LD50 (Rat) > 5000 mg/kg; Dermal LD50 (Rabbit) > 5000 mg/kg.[6]
- Butyl Hexanoate: A safety data sheet indicates it may be harmful if swallowed.[7]

Skin and Eye Irritation

These studies evaluate the potential of a substance to cause local inflammatory reactions upon contact with the skin or eyes.

Table 2: Skin and Eye Irritation Data for Benzyl Acetate (Structural Analog)

Test Type	Species	Observation	Classification	Reference
Skin Irritation	Rabbit	Well-defined erythema, cleared by end of study. Desquamation in 1 of 3 rabbits.	Mildly irritating	[2]
Skin Irritation	Rabbit	No skin irritation (4 h exposure)	Non-irritating	[8][9]
Eye Irritation	Rabbit	Well-defined conjunctival irritation, resolved within 48 hours.	Mildly irritating	[2]
Eye Irritation	Rabbit	No eye irritation	Non-irritating	[8][9]

Data for other Hexanoate Esters:

- Ethyl Hexanoate: Application of neat ethyl hexanoate to rabbit skin under an occluded patch for 24 hours was "moderately irritating".[6]
- Butyl Hexanoate: A safety data sheet indicates it causes skin and serious eye irritation.[7]

Skin Sensitization

Skin sensitization is an allergic response following skin contact with a substance.

Table 3: Skin Sensitization Data for Benzyl Acetate (Structural Analog)

Test Type	Species	Observation	Classification	Reference
Modified Buehler Test	Guinea Pig	No sensitization response greater than control animals.	Non-sensitizer	[2]

Data for other Hexanoate Esters:

- Ethyl Hexanoate: Considered a weak skin sensitizer with a No Expected Sensitization Induction Level (NESIL) of 4700 µg/cm².[\[6\]](#)

Repeated Dose Toxicity

These studies assess the effects of repeated exposure to a substance over a longer period.

For benzyl acetate, a 13-week feeding study in rats identified a No Observed Adverse Effect Level (NOAEL) of 6,250 ppm (460 mg/kg/day), with atrophy of seminiferous tubules observed in males at 12,500 ppm (900 mg/kg/day).[\[2\]](#) In a similar study in mice, decreased body weight and food consumption were observed at all doses, with a Lowest Observed Adverse Effect Level (LOAEL) of 3,130 ppm (425 mg/kg/day).[\[2\]](#)

Genotoxicity

Genotoxicity assays are used to screen for DNA damage that may lead to mutations and cancer.

For benzyl acetate, the data is largely negative. It was not mutagenic in the Ames test and did not induce sex-linked recessive lethal mutations in *Drosophila melanogaster*.[\[2\]](#) It was also negative for inducing unscheduled DNA synthesis in rat primary hepatocytes.[\[2\]](#) However, one study reported mutagenic effects for mammalian somatic cells and for bacteria and/or yeast.

Carcinogenicity

Long-term carcinogenicity studies provide data on the potential of a substance to cause cancer.

For benzyl acetate, the International Agency for Research on Cancer (IARC) has classified it as Group 3: Not classifiable as to its carcinogenicity to humans.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on reproductive function and fetal development.

In a 13-week feeding study, benzyl acetate caused atrophy of seminiferous tubules in male rats at a high dose (900 mg/kg/day), with a NOAEL of 460 mg/kg/day.[2]

Experimental Protocols

The following sections detail the methodologies for the key toxicological endpoints, based on OECD guidelines.

Acute Oral Toxicity (OECD 401)

- Principle: A single dose of the test substance is administered orally to a group of rodents. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
- Procedure:
 - Fasted animals (usually rats) are randomly assigned to dose groups.
 - The test substance is administered by gavage.
 - Animals are observed for mortality, body weight changes, and clinical signs of toxicity at regular intervals.
 - A necropsy is performed on all animals at the end of the study.
 - The LD50 (the dose estimated to be lethal to 50% of the animals) is calculated.

Acute Dermal Toxicity (OECD 402)

- Principle: A single dose of the test substance is applied to the skin of an animal (usually a rabbit or rat) for 24 hours.
- Procedure:
 - The fur is clipped from the dorsal area of the trunk of the test animals.
 - The test substance is applied to a small area of skin and covered with a porous gauze patch.
 - After 24 hours, the patch is removed, and the skin is wiped to remove any residual test substance.
 - Animals are observed for mortality and signs of toxicity for 14 days.
 - The dermal LD50 is determined.

Acute Dermal Irritation/Corrosion (OECD 404)

- Principle: The test substance is applied to the skin of a single animal (typically an albino rabbit) for a defined period.
- Procedure:
 - A small area of the animal's back is clipped free of fur.
 - 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin and covered with a gauze patch.
 - The patch is removed after 4 hours.
 - The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
 - Scores are assigned based on the severity of the reactions.

Acute Eye Irritation/Corrosion (OECD 405)

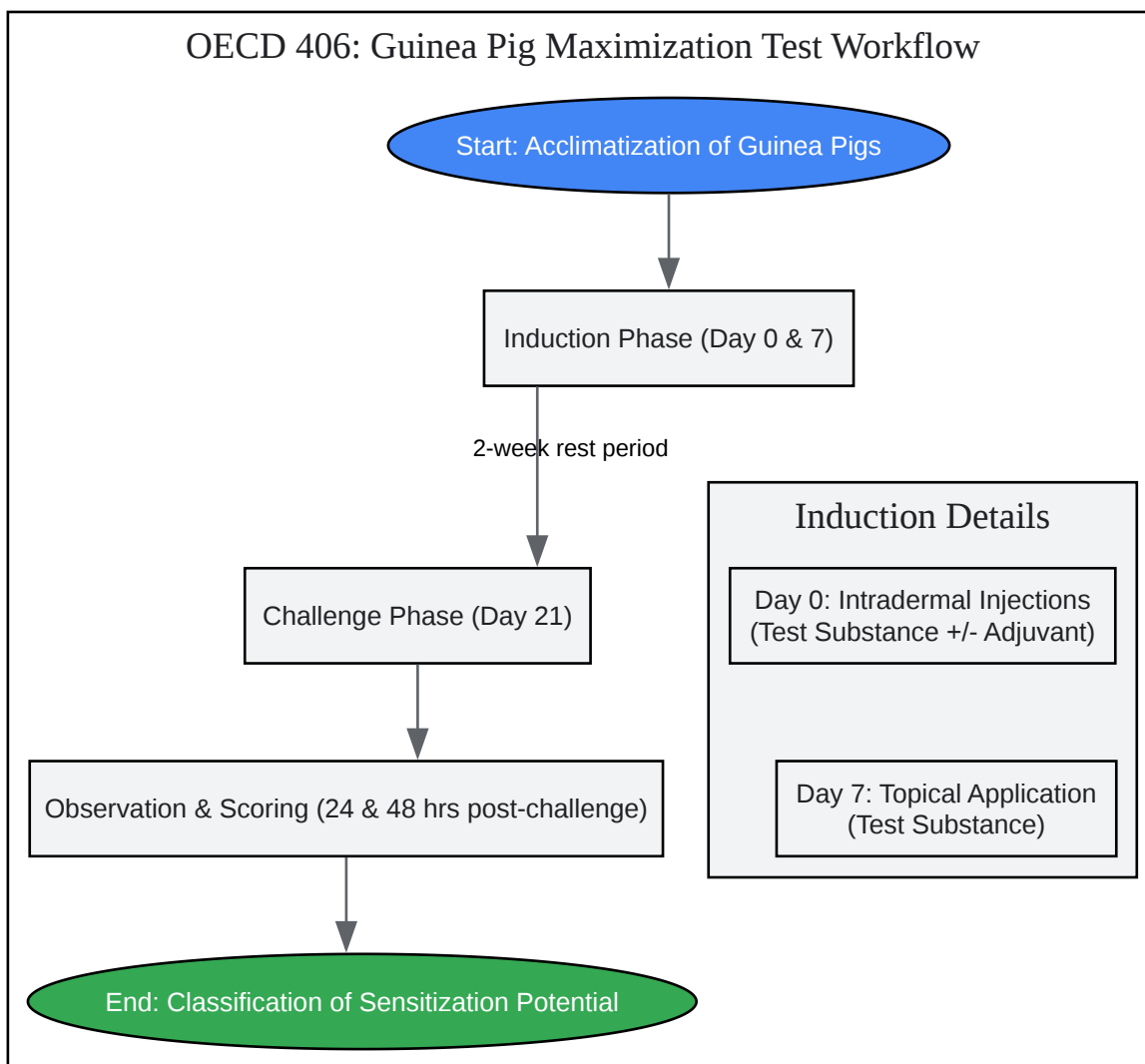
- Principle: A single dose of the test substance is applied to one eye of an experimental animal (usually an albino rabbit), with the other eye serving as a control.
- Procedure:
 - 0.1 mL of the test substance is instilled into the conjunctival sac of one eye.
 - The eyelids are held together for about one second.
 - The eye is examined at 1, 24, 48, and 72 hours after instillation.
 - The cornea, iris, and conjunctiva are scored for the severity of any lesions.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)

- Principle: This test identifies substances with the potential to cause skin sensitization through a two-phase process: induction and challenge.
- Procedure:
 - Induction Phase:
 - Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) are made in the shoulder region of guinea pigs.
 - One week later, a topical application of the test substance is applied to the same area.
 - Challenge Phase:
 - Two weeks after the topical induction, a challenge patch containing the test substance is applied to a naive site on the flank.
 - The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after patch removal.

Visualizations

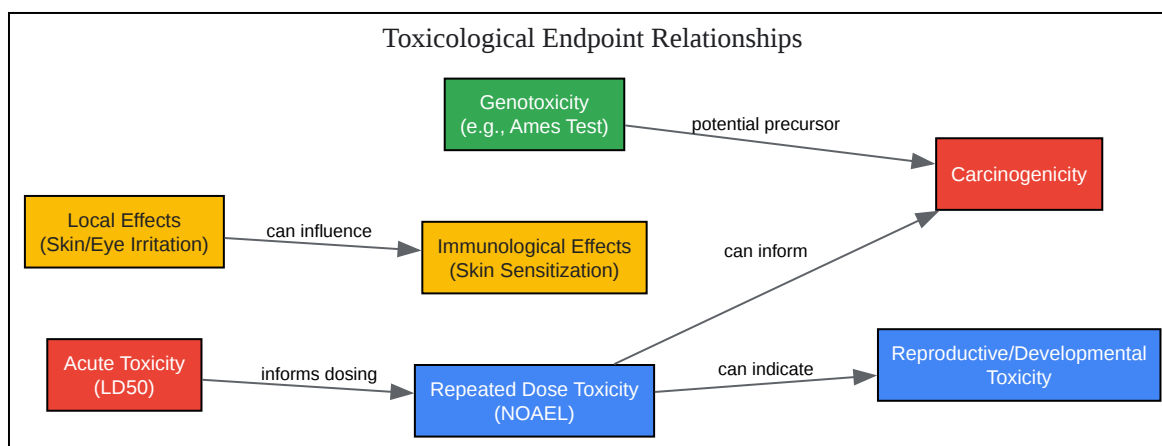
Experimental Workflow



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Caption: Workflow for the Guinea Pig Maximization skin sensitization test (OECD 406).

Relationship of Toxicological Endpoints



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Caption: Interrelationship between key toxicological endpoints in a safety assessment.

Conclusion

Benzyl hexanoate has a long history of safe use in consumer products, supported by its GRAS status. While specific quantitative toxicity data for **benzyl hexanoate** is not extensively available in the public domain, the available information, in conjunction with data from structurally related compounds like benzyl acetate, indicates a low potential for acute toxicity, skin and eye irritation, and skin sensitization. The provided data tables and experimental protocols offer a comprehensive resource for a thorough safety and toxicity assessment. As with any chemical, appropriate handling and use within established safe concentration limits are recommended.

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